tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate
CAS No.: 1286275-89-5
Cat. No.: VC6344898
Molecular Formula: C18H27BrN2O2
Molecular Weight: 383.33
* For research use only. Not for human or veterinary use.
![tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate - 1286275-89-5](/images/structure/VC6344898.png)
Specification
CAS No. | 1286275-89-5 |
---|---|
Molecular Formula | C18H27BrN2O2 |
Molecular Weight | 383.33 |
IUPAC Name | tert-butyl N-[[1-[(2-bromophenyl)methyl]piperidin-4-yl]methyl]carbamate |
Standard InChI | InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)20-12-14-8-10-21(11-9-14)13-15-6-4-5-7-16(15)19/h4-7,14H,8-13H2,1-3H3,(H,20,22) |
Standard InChI Key | FTODVJVFGIOOIQ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC=CC=C2Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl N-[[1-[(2-bromophenyl)methyl]piperidin-4-yl]methyl]carbamate, reflects its three key components:
-
A piperidine ring substituted at the 4-position with a methylcarbamate group.
-
A 2-bromobenzyl moiety attached to the piperidine nitrogen.
-
A tert-butyloxycarbonyl (Boc) protecting group on the carbamate.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₇BrN₂O₂ |
Molecular Weight | 383.33 g/mol |
IUPAC Name | tert-butyl N-[[1-[(2-bromophenyl)methyl]piperidin-4-yl]methyl]carbamate |
SMILES | CC(C)(C)OC(=O)NCC1CCN(CC1)Cc2c(Br)ccccc2 |
InChIKey | DVDUWEIFWYQCGZ-UHFFFAOYSA-N |
Solubility | Not publicly reported |
The Boc group enhances solubility in organic solvents like dichloromethane and dimethylformamide, while the bromoaromatic moiety contributes to lipophilicity . Computational models predict a logP value of ~3.2, suggesting moderate membrane permeability .
Synthesis and Structural Elucidation
Synthetic Routes
The synthesis typically involves a multi-step sequence:
Step 1: Piperidine Functionalization
4-(Aminomethyl)piperidine is reacted with di-tert-butyl dicarbonate to install the Boc protecting group. This step, performed under basic conditions (e.g., DIPEA), yields tert-butyl piperidin-4-ylmethylcarbamate .
Step 2: N-Alkylation
The piperidine nitrogen is alkylated with 2-bromobenzyl bromide via nucleophilic substitution. Polar aprotic solvents (e.g., DMF) and bases like potassium carbonate facilitate this reaction .
Step 3: Purification
Crude product is purified via flash chromatography (e.g., 0–10% MeOH in DCM) or recrystallization, achieving >95% purity .
Analytical Characterization
-
NMR: Key signals include:
-
HRMS: [M+H]⁺ calcd. for C₁₈H₂₈BrN₂O₂⁺: 383.1234; found: 383.1231.
Biological Activity and Mechanistic Insights
NLRP3 Inflammasome Inhibition
Structural analogs, such as 1-(4-bromobenzyl)piperidine derivatives, exhibit NLRP3 inhibitory activity by attenuating ATPase function (IC₅₀ = 2.1–8.3 μM) . The 2-bromo isomer may similarly interfere with NLRP3’s NACHT domain, though steric effects could modulate potency. In THP-1 cell assays, related compounds reduced IL-1β release by 40–70% at 10 μM .
Antibiotic Potentiation
Piperidine carbamates act as ethionamide boosters in Mycobacterium tuberculosis by inhibiting EthR, a transcriptional repressor . The bromobenzyl group enhances hydrophobic interactions with EthR’s ligand-binding pocket (Kd ≈ 180 nM) .
Applications in Medicinal Chemistry
Prodrug Development
The Boc group enables controlled amine deprotection, making this compound a versatile precursor for:
-
Anticancer agents: After Boc removal, the free amine can conjugate with cytotoxic payloads (e.g., anthracyclines) .
-
CNS-targeted drugs: The lipophilic bromoaromatic moiety aids blood-brain barrier penetration .
Radiolabeling
The bromine atom allows isotopic exchange with ⁷⁶Br (t₁/₂ = 16.2 h) for positron emission tomography (PET) imaging of NLRP3 expression in inflammatory diseases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume